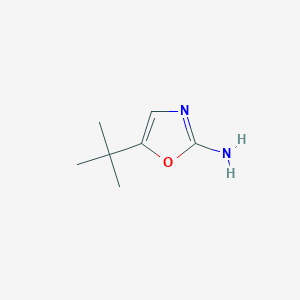

5-(tert-Butyl)oxazol-2-amine

Katalognummer B2648642

Molekulargewicht: 140.186

InChI-Schlüssel: GYWBXEAFBLQSHY-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US09150577B2

Procedure details

To a solution of benzyl (5-tert-butyl-1,3-oxazol-2-yl)carbamate (5.0 g, 18.2 mmol) in methanol (100 mL) is added 10% palladium on carbon (500 mg, 0.5 mmol). The reaction is stirred at room temperature for 3 h under hydrogen atmosphere. The reaction mixture is filtered through Celite and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the title compound (1.7 g, 68%) as a light brown solid.

Name

benzyl (5-tert-butyl-1,3-oxazol-2-yl)carbamate

Quantity

5 g

Type

reactant

Reaction Step One

Name

Yield

68%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[O:9][C:8]([NH:10]C(=O)OCC2C=CC=CC=2)=[N:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([C:5]1[O:9][C:8]([NH2:10])=[N:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

|

Inputs

Step One

|

Name

|

benzyl (5-tert-butyl-1,3-oxazol-2-yl)carbamate

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CN=C(O1)NC(OCC1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

500 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction is stirred at room temperature for 3 h under hydrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture is filtered through Celite

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate is concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue is purified by flash column chromatography

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1=CN=C(O1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.7 g | |

| YIELD: PERCENTYIELD | 68% | |

| YIELD: CALCULATEDPERCENTYIELD | 66.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |